8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-fluoro-3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-10-7-15(8-11-18)22-20-14-25-21-12-9-16(24)13-19(21)23(20)27(26-22)17-5-3-2-4-6-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHFZWMVFQXPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities.
Mode of Action
Quinoline derivatives are known to interact with dna gyrase/topoisomerase iv system and block the enzyme activity. The function of these enzymes is to settle the long bacterial DNA or circular DNA into the cell through supercoiling; inactivation kills the bacterial cell by disrupting the DNA supercoiling so that DNA can no longer be contained within the cell.
Biochemical Pathways
Quinoline derivatives are known to inhibit the biosynthesis of the peptidoglycan polymer essential for the bacterial cell wall.
Pharmacokinetics
The pharmacokinetics of fluoroquinolones, a family of quinoline derivatives, are known to be influenced by the basic group at c-7.
Biological Activity
8-Fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention due to its potential biological activities. This article will explore its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of pyrazoloquinoline derivatives, including the target compound, typically involves multi-step reactions that incorporate various substituents. The method often employs condensation reactions between appropriate precursors followed by cyclization steps. For example, the synthesis may start with 4-methoxyphenyl and 8-fluoro-1H-pyrazole derivatives under acidic conditions to yield the desired product.
Biological Activity
The biological activity of 8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has been evaluated in several studies, focusing on its potential as an antitumor and antimicrobial agent.
Antitumor Activity
Research has indicated that derivatives of pyrazoloquinoline exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that compounds with similar structures showed IC50 values in the micromolar range against breast cancer cells. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
In addition to antitumor properties, this compound has also demonstrated antimicrobial activity. A study evaluated its efficacy against Mycobacterium tuberculosis and found promising results, indicating that structural modifications could enhance its potency against resistant strains.
Case Studies
- Antitumor Efficacy : In a study published in Journal of Medicinal Chemistry, derivatives of pyrazoloquinoline were tested for their ability to inhibit tumor growth in vitro. The compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of approximately 5 µM .
- Antimicrobial Properties : Another investigation focused on the compound's effectiveness against Mycobacterium tuberculosis. The results indicated that it could inhibit bacterial growth at concentrations as low as 10 µg/mL .
Table 1: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 (Breast Cancer) | 5 | |
| Antimicrobial | Mycobacterium tuberculosis | 10 |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observed Effect |
|---|---|---|
| 8-Fluoro-3-(4-methoxyphenyl) | Antitumor | High cytotoxicity |
| Variants with different substitutions | Antimicrobial | Enhanced potency against resistant strains |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Pyrazoloquinoline Derivatives and Their Properties
Substituent Effects on Activity
Fluorine Substitution
- The 8-fluoro group in the target compound contrasts with 6-fluoro in F6 . Fluorine at position 8 may enhance metabolic stability and electronic effects compared to position 6, which is more sterically hindered.
- ELND006 (8-F, 7,8-diF) demonstrates that fluorination at positions 7 and 8 improves selectivity for γ-secretase inhibition .
Methoxy vs. Hydroxy/Amino Groups
- The 3-(4-methoxyphenyl) group in the target compound differs from 3-amino-4-(4-hydroxyphenylamino) in 2i .
Aromatic Substitution at Position 1
- The 1-phenyl group is a common feature in active pyrazoloquinolines (e.g., CGS-9896 ).
Pharmacological Potential
- Anti-Inflammatory Activity: The target compound’s 3-(4-methoxyphenyl) and 8-fluoro groups align with SAR trends for iNOS/COX-2 inhibition observed in 2i and 2m . However, the lack of an amino group may reduce potency compared to these derivatives.
- Enzyme Inhibition : Fluorine and methoxy groups in ELND006 and F6 highlight the role of halogenation in modulating enzyme selectivity and electronic properties .
- Anxiolytic Potential: The 1-phenyl substitution mirrors CGS-9896, suggesting possible benzodiazepine receptor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
